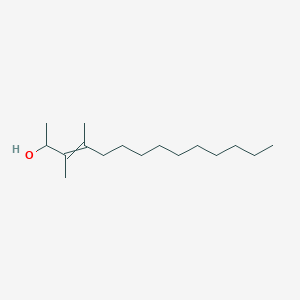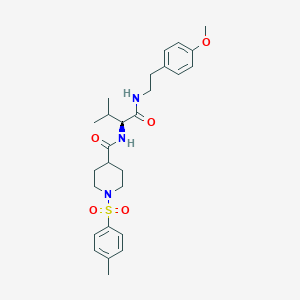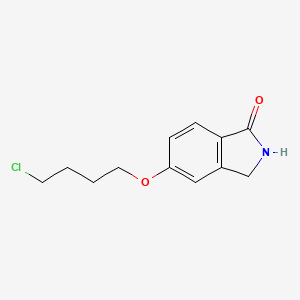
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes benzyloxy groups, a hydroxy group, and a methylanthracene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Methylation: The addition of a methyl group at the 3-position.
Benzyloxylation: The attachment of benzyloxy groups at the 1 and 8 positions.
Industrial Production Methods
Industrial production methods may involve the use of phase-transfer catalysis and microwave irradiation to enhance reaction efficiency and yield . These methods are optimized to ensure high purity and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pigments and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Known for its anion binding properties.
1,8-Bis(dimethylamino)naphthalene: Used in various chemical applications.
1,8-Bis(maleimido)-3,6-dioxaoctane: Utilized as a cross-linking reagent in protein studies.
Uniqueness
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
918821-67-7 |
|---|---|
Fórmula molecular |
C29H22O5 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-hydroxy-3-methyl-1,8-bis(phenylmethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C29H22O5/c1-18-15-22-25(29(26(18)30)34-17-20-11-6-3-7-12-20)28(32)24-21(27(22)31)13-8-14-23(24)33-16-19-9-4-2-5-10-19/h2-15,30H,16-17H2,1H3 |
Clave InChI |
YEPUQBLGEFXEKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)OCC3=CC=CC=C3)C(=O)C4=C(C2=O)C=CC=C4OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B12620658.png)
![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine](/img/structure/B12620684.png)


![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)

![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)

![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)

![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
